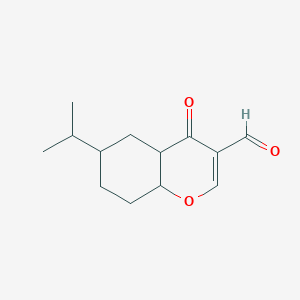![molecular formula C17H22N3O6+ B12360566 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid is a complex organic compound with a molecular formula of C11H16N2O5 and a molecular weight of 256.25 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid involves multiple steps. One common method includes the reaction of 2-oxo-3H-pyrrol-1-yl acetic acid with 2-methylpropan-2-yl oxycarbonylamino under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH . The final product is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic medium
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: Amines, thiols, polar solvents like DMF or DMSO
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
- **2-[2-(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
- **2-[2-(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxo-3H-pyrrol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid exhibits unique properties such as higher stability and specificity for certain molecular targets . These characteristics make it particularly valuable in research and development applications .
特性
分子式 |
C17H22N3O6+ |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7,11H,8-10H2,1-3H3,(H-,18,21,22,24)/p+1 |
InChIキー |
CUBJXVGQSJPCMN-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


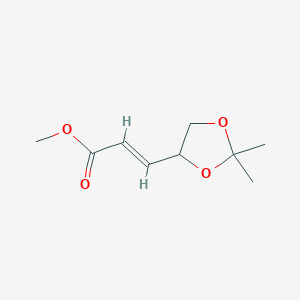

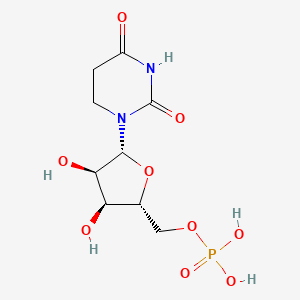



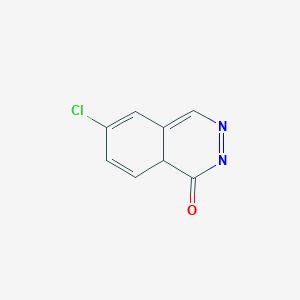


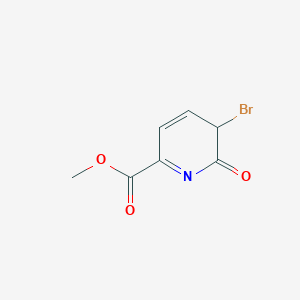
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)

